N-(2,5-dichlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to a class of pyrimidine-thioacetamide derivatives, characterized by a dichlorophenyl group at the N-position and a pyridinyl-substituted pyrimidine core.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-11-22-16(14-4-2-3-7-21-14)9-18(23-11)26-10-17(25)24-15-8-12(19)5-6-13(15)20/h2-9H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBABWCXONBUVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H14Cl2N4OS
- CAS Number : [Not provided in search results]
This compound features a dichlorophenyl group and a pyrimidine moiety, which are known to impart various biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Studies suggest that compounds with similar structures often act as kinase inhibitors or modulators of signaling pathways involved in cancer progression.
- Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. The compound may inhibit tyrosine kinases or other related enzymes, disrupting signaling cascades that promote tumor growth.
- Anti-inflammatory Activity : Compounds with similar functional groups have also shown promise in reducing inflammation by modulating pathways such as NF-kB and MAPK signaling.
In Vitro Studies
In vitro studies have demonstrated the following biological activities associated with similar compounds:
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-proliferative | Inhibits cell growth in various cancer types | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Case Study 1 : A recent study evaluated the cytotoxic effects of a related compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic application in NSCLC treatment.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, showing that these compounds could effectively reduce inflammation markers in an animal model of rheumatoid arthritis.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. Its ability to modulate inflammatory responses positions it as a candidate for treating autoimmune diseases and chronic inflammatory conditions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: The presence of electron-withdrawing groups (e.g., chloro) on the phenyl ring correlates with moderate to high yields (80–90%) . The quinoxalinyl derivative achieved the highest yield (90.2%), likely due to stabilized intermediates during recrystallization .
- Melting Points: Dichlorophenyl and quinoxalinyl derivatives exhibit higher melting points (~230°C), suggesting enhanced crystalline stability compared to methoxy-substituted analogs .
Pharmacokinetic and Physicochemical Properties
ADMET Predictions :
- The 3,4-dimethoxyphenyl analog demonstrated favorable ADMET properties, including high predicted oral bioavailability and drug-likeness.
- LogP and Solubility : Chlorinated analogs (e.g., 2,3-dichlorophenyl) are expected to have higher LogP values, reducing aqueous solubility but improving lipid bilayer penetration. This trade-off must be optimized for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
